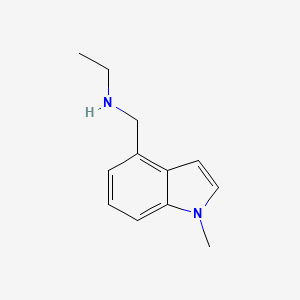

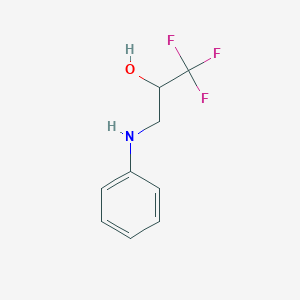

Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

説明

“Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine” is a chemical compound that has been studied for its potential applications in various fields. It is an indole derivative, which means it contains a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of “Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine” and its derivatives has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .

Molecular Structure Analysis

The molecular structure of “Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine” is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

科学的研究の応用

Environmental Applications and Toxicology

Ethylene Oxide Sterilization Ethylene oxide is a critical compound in the sterilization of medical devices. It offers a range of applications in new medical device development due to its effectiveness in sterilization without damaging the materials being sterilized. The exploration of ethylene oxide's action mechanism, toxicity, cycle design, and validation opens up avenues for its advantageous use in medical device sterilization, highlighting the need for continuous process flexibility and safety improvements (Mendes, Brandão, & Silva, 2007).

Toxicological Reviews of Ethylmercury and Thimerosal Comparisons between ethylmercury (EtHg) and methylmercury (MeHg) in terms of toxicology reveal distinct profiles, with EtHg being derived from Thimerosal. Despite their differences, these compounds share concerns over their potential cumulative toxic effects, especially in developing mammals when exposed simultaneously. The toxicokinetic profiles favoring shorter blood half-life and different compartment distribution for EtHg compared to MeHg suggest different exposure and toxicity risks, which is crucial for assessing the safety of thimerosal-containing vaccines (Dórea, Farina, & Rocha, 2013).

Biochemical Research and Applications

Plasma Methods for Chemically Reactive Surfaces Plasma surface treatments and plasma polymerization create polymeric surfaces and thin plasma polymer coatings with reactive chemical groups. These surfaces are used for the covalent immobilization of biomolecules and support cell colonization, offering significant potential in biomedical applications, such as in the development of biomaterials and tissue engineering (Siow, Britcher, Kumar, & Griesser, 2006).

Chemical Synthesis and Analysis

Transition-Metal-Catalyzed Reductive Amination The reductive amination process, where aldehydes or ketones are reacted with ammonia or an amine in the presence of a reducing agent and often a catalyst, highlights the importance of hydrogen as a reducing agent. This process is fundamental in synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in pharmaceuticals and other chemicals. The development of catalysts based on earth-abundant metals, especially for large-scale production, demonstrates the ongoing advancements in chemical synthesis techniques (Irrgang & Kempe, 2020).

特性

IUPAC Name |

N-[(1-methylindol-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-13-9-10-5-4-6-12-11(10)7-8-14(12)2/h4-8,13H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXKBQRGJZJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C2C=CN(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)

![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)

![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)

![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)

![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)

![1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1469152.png)

![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)